2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a methoxyphenyl group, and a pyridinylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyridinylacetamide Moiety: This involves the reaction of pyridine with acetic anhydride to form the pyridinylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide
- 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-yl)acetamide
- 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)propionamide
Uniqueness
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an isoxazole ring, methoxyphenyl group, and pyridinylacetamide moiety sets it apart from similar compounds, making it a valuable subject for research and application.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-6-2-4-12(8-15)16-9-14(20-23-16)10-17(21)19-13-5-3-7-18-11-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLZYHRGGMGCPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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